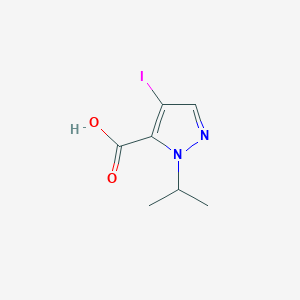

4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

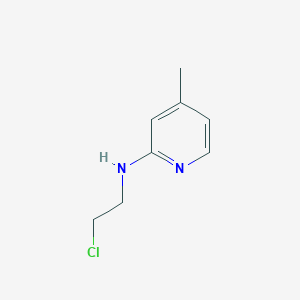

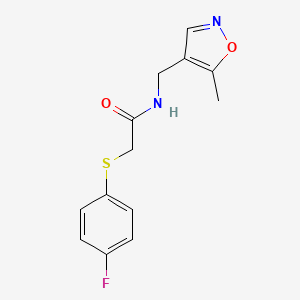

“4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H9IN2O2 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . Other reactions include a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Scientific Research Applications

Antiallergic and Antianaphylactic Agents

One notable application is in the synthesis of antiallergic and antianaphylactic agents. Studies have shown that certain pyrazole derivatives, specifically those with isopropyl groups, exhibit significant antiallergic activity. These compounds have been demonstrated to be more potent than disodium cromoglycate, a known antiallergic drug, suggesting their potential in clinical applications for treating allergic reactions (Nohara et al., 1985).

Synthetic Chemistry and Functionalization Reactions

In synthetic chemistry, 4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid serves as a precursor for the functionalization of pyrazole derivatives. Efficient iodination methods have been developed for structurally varying pyrazoles, leading to derivatives with potential applications in pharmaceuticals and agrochemicals. These methods provide high yields and demonstrate the versatility of pyrazole derivatives in chemical synthesis (Lyalin & Petrosyan, 2013).

Molecular Structures and Coordination Polymers

Furthermore, research on pyrazole-based ligands, including those similar to this compound, has led to the development of new metal coordination polymers. These polymers have diverse structures and potential applications in catalysis, gas storage, and separation processes. The synthesis and structural diversity of these polymers underscore the importance of pyrazole derivatives in materials science (Cheng et al., 2017).

Future Directions

While specific future directions for “4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid” are not mentioned, there are ongoing developments in synthetic techniques and biological activity related to pyrazole derivatives . The use of eco-friendly catalysts in the synthesis of pyrazole derivatives is one of the recent advances .

Mechanism of Action

Target of Action

It is known that similar compounds interact with enzymes such as alcohol dehydrogenase 1c, 1b, and 1a, and mycocyclosin synthase .

Mode of Action

Similar compounds are known to interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to a broad range of biological activities .

Pharmacokinetics

Similar compounds are known to have various pharmacokinetic properties that impact their bioavailability .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level .

properties

IUPAC Name |

4-iodo-2-propan-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYFTWJICSUEDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2693013.png)